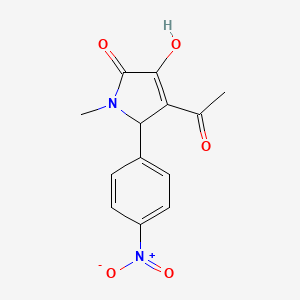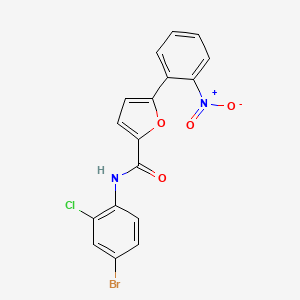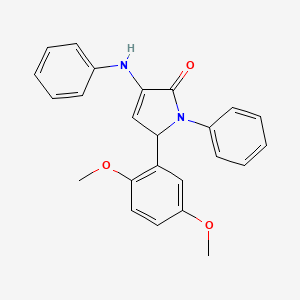![molecular formula C20H23N3O2S B5124920 N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are used as biomarkers for imaging inflammation and neurodegeneration in the brain.
Mechanism of Action
DPA-714 binds to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, a protein that is primarily located in the outer mitochondrial membrane of glial cells in the brain. Upon activation of microglia and astrocytes in response to inflammation or injury, this compound expression is upregulated, which leads to an increase in DPA-714 binding. This binding allows for the visualization of inflammation and neurodegeneration using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for this compound, with a Ki value of 7.1 nM. It has also been shown to have good brain penetration and low toxicity, making it a safe and effective imaging agent for use in humans. DPA-714 has been used in preclinical studies to visualize neuroinflammation and neurodegeneration in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using DPA-714 in lab experiments include its high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, good brain penetration, and low toxicity. However, the limitations of using DPA-714 include its high cost and the need for specialized equipment such as PET scanners for imaging.
Future Directions
There are several future directions for research on DPA-714. One area of focus is the development of more potent and selective N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide ligands for improved imaging of neuroinflammation and neurodegeneration. Another area of focus is the use of DPA-714 in combination with other imaging agents for a more comprehensive understanding of the underlying mechanisms of neurological disorders. Additionally, the use of DPA-714 in clinical trials for the diagnosis and monitoring of neurological disorders is an area of active research.
Synthesis Methods
The synthesis of DPA-714 involves the reaction of 2,2-dimethyl-1,3-propanediamine with diphenylacetyl chloride, followed by the reaction with carbon disulfide and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain DPA-714 in high purity.
Scientific Research Applications
DPA-714 has been extensively studied for its potential use as a biomarker for neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability of DPA-714 to selectively bind to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, which is upregulated in activated microglia and astrocytes in the brain, makes it a promising candidate for imaging inflammation and neurodegeneration in these disorders.
properties
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)18(25)21-19(26)23-22-17(24)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,22,24)(H2,21,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIULHYUSUITAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)

![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)

![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)